notoamide B
Description
Properties
Molecular Formula |
C26H29N3O4 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(1'S,3R,7'S,9'S)-7,7,10',10'-tetramethylspiro[1H-pyrano[2,3-g]indole-3,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-2,2',14'-trione |
InChI |
InChI=1S/C26H29N3O4/c1-22(2)10-8-14-16(33-22)7-6-15-18(14)27-20(31)25(15)13-26-17(23(25,3)4)12-24(19(30)28-26)9-5-11-29(24)21(26)32/h6-8,10,17H,5,9,11-13H2,1-4H3,(H,27,31)(H,28,30)/t17-,24-,25+,26-/m0/s1 |
InChI Key |
RNWRZMCJFWSZOX-OFVWMMNVSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2NC(=O)[C@@]34C[C@]56[C@H](C4(C)C)C[C@@]7(CCCN7C5=O)C(=O)N6)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C34CC56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)C |
Synonyms |
notoamide B |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Notoamide B exhibits a range of biological activities that make it a subject of interest for drug discovery:
- Antimicrobial Properties : Research indicates that this compound has notable antibacterial and antifungal activities. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .
- Cytotoxic Effects : Studies have demonstrated that this compound possesses cytotoxic properties against cancer cell lines. Its ability to induce apoptosis in tumor cells suggests potential applications in oncology .
- Neuroprotective Effects : this compound has been investigated for its neuroprotective properties, which may offer therapeutic avenues for neurodegenerative diseases. Its mechanism of action appears to involve modulation of cellular stress responses .
Biosynthesis
Understanding the biosynthetic pathways leading to the production of this compound is crucial for its application in pharmacology:
- Biosynthetic Pathways : this compound is synthesized from stephacidin A through a series of enzymatic reactions involving prenylation steps. The enzyme NotF has been identified as a key player in this biosynthesis, facilitating the conversion of precursors into this compound .
- Genetic Characterization : Genome mining and proteomic studies have been employed to elucidate the genetic basis for the production of this compound in Aspergillus species. These studies aim to optimize production through biotechnological approaches .
Therapeutic Applications
The therapeutic potential of this compound is being explored across various domains:
- Oncology : Given its cytotoxic effects, there is ongoing research into its use as an anticancer agent. Preclinical studies are focusing on its efficacy against specific cancer types and understanding its mechanism of action at the molecular level .
- Infectious Diseases : The antimicrobial properties of this compound position it as a potential candidate for treating infections caused by resistant strains of bacteria and fungi. Research is being directed towards developing semi-synthetic analogs that enhance its bioactivity and reduce toxicity .
Case Studies and Research Findings
Several studies have highlighted the applications and effects of this compound:
Preparation Methods
Asymmetric Total Synthesis via Cross-Metathesis and SN2' Cyclization
The first enantioselective total synthesis of (+)-notoamide B was achieved through a 19-step sequence featuring strategic use of olefin metathesis and stereospecific cyclizations. The route commenced with the preparation of (R)-allyl proline methyl ester, a chiral building block critical for establishing the C-19 stereocenter. Microwave-assisted Dieckmann cyclization of intermediate 4 (derived from N-Boc-tryptophan) generated the pyranoindole system in 78% yield with reduced reaction time compared to conventional heating.
A pivotal cross-metathesis between vinylogous amide 7 and allyl silane 8 (Grubbs II catalyst, CH2Cl2, 40°C) installed the C-15 prenyl group while maintaining enantiomeric excess >98%. Subsequent SN2' cyclization of advanced intermediate 12 (LiHMDS, THF, −78°C) constructed the bicyclo[2.2.2]diazaoctane framework with complete transfer of stereochemistry from the proline moiety. Final oxidation (MnO2, CH2Cl2) and diketopiperazine formation completed the synthesis, yielding (+)-notoamide B in 4.2% overall yield.
Biomimetic Synthesis from Stephacidin A
Notoamide B is biosynthetically related to stephacidin A, and this relationship has been exploited in biomimetic syntheses. Treatment of (±)-stephacidin A (16 ) with mCPBA (CH2Cl2, 0°C) induced epoxidation at C-6/C-7, followed by acid-mediated pinacol rearrangement (0.1 M HCl, THF) to afford racemic this compound in 62% yield over two steps. The transformation proceeded via intermediate 17 , characterized by NMR as a transient hemiketal that underwent retro-aldol cleavage to generate the diketopiperazine core.
Isotopic labeling studies confirmed the biosynthetic link: feeding [13C2]-notoamide T to Aspergillus versicolor resulted in 13C enrichment at C-6/C-7 of this compound, supporting stephacidin A as a natural precursor.
Claisen Rearrangement-Mediated Approaches
A 13-step synthesis leveraged a thermal Claisen rearrangement to establish the 7-prenyl-6-hydroxyindole subunit. Propargylation of 6-hydroxyindole derivative 23 (propargyl bromide, K2CO3, DMF) gave 28 , which underwent-sigmatropic rearrangement at 180°C in 1,2-dichlorobenzene to yield pyran 29 (71%). Coupling with N-Fmoc-proline (EDCI, HOBt) followed by Lindlar hydrogenation installed the cis-dihydroxypyran, with subsequent diketopiperazine formation (morpholine, CH2Cl2) completing the core structure.
Critical optimization involved microwave-assisted Somei-Kametani coupling (120°C, 20 min) to install the tryptophan sidechain, improving yield from 45% to 68% compared to conventional heating.
Oxidative Rearrangement of Versicolamide Intermediates
Versicolamide B (10 ) served as a strategic intermediate in alternative routes. Epoxidation of 10 (t-BuOOH, VO(acac)2) followed by BF3·OEt2-mediated rearrangement generated this compound in 54% yield, demonstrating the versatility of oxidative transformations for late-stage diversification. NMR monitoring revealed transient formation of azadiene 19 , which underwent 6π-electrocyclization to establish the bicyclo[2.2.2] system prior to diketopiperazine closure.
Comparative Analysis of Synthetic Routes
The asymmetric route provides enantiopure material but suffers from low overall yield due to multiple protection/deprotection steps. Biomimetic methods offer brevity but require access to stephacidin A. Claisen-based approaches balance step count and yield, making them preferable for analog synthesis.
Q & A
Q. What is the biosynthetic pathway of notoamide B in Aspergillus species, and what methodologies are used to validate intermediate steps?
this compound is biosynthesized via a multi-step pathway involving key intermediates such as stephacidin A and notoamide T. Isotopic labeling (e.g., ¹³C-labeled precursors) and precursor incorporation studies in Aspergillus versicolor and Aspergillus sp. MF297-2 have shown that stephacidin A undergoes stereoselective oxidation by flavoenzymes to form this compound . Gene knockout experiments and heterologous expression of the spe gene cluster (including FAD oxidase SpeF and P450 oxidase SpeG) confirm their roles in oxidizing notoamide E to this compound . Liquid chromatography-mass spectrometry (LC-MS) and ¹³C-NMR are critical for tracking labeled metabolites and verifying pathway connectivity .
Q. What experimental designs are recommended to study the bioconversion of notoamide precursors in fungal cultures?
- Isotopic labeling : Use ¹³C-labeled stephacidin A or notoamide T in fungal cultures to trace incorporation into downstream metabolites via LC-MS and NMR .
- Gene manipulation : Knock out speF or speG in Aspergillus to disrupt specific oxidation steps and observe intermediate accumulation .
- Time-course extraction : Monitor metabolite profiles (e.g., via HPLC) at different growth stages to capture transient intermediates like notoamide E, which is rapidly converted in early culture phases .
Q. How does this compound induce apoptosis in hepatocellular carcinoma (HCC) cells, and what assays are used to validate its mechanism?
this compound activates the P38/JNK signaling pathway, leading to caspase-3, caspase-8, and caspase-9 activation and PARP cleavage. Key methodologies include:
- Western blotting : Quantify phosphorylation of P38/JNK and expression of autophagy markers (LC3B, Beclin1) .
- Flow cytometry : Measure apoptosis via Annexin V/PI staining .
- Autophagy assays : Visualize autophagic vacuoles using monodansylcadaverine (MDC) staining .
Advanced Research Questions
Q. How can researchers resolve contradictions in the proposed biosynthetic pathway, such as the absence of expected intermediates like this compound in notoamide E feeding studies?
While notoamide E is a precursor to notoamides C, D, and E2–E4, its failure to generate bicyclo[2.2.2]diazaoctane-containing metabolites (e.g., this compound) in some studies suggests:
- Compartmentalized biosynthesis : Intermediates may be channeled into distinct pathways depending on fungal strain or culture conditions .
- Epimerization issues : Stereochemical mismatches (e.g., (+)- vs. (−)-stephacidin A) may limit enzymatic conversion in certain species .
- Methodological adjustments : Use shorter extraction intervals or isotopic tracers to capture transient intermediates .
Q. What strategies address the instability of biosynthetic intermediates like stephacidin B in solution?
Stephacidin B degrades in DMSO via retro-Diels–Alder reactions, complicating isolation. Mitigation approaches include:
- Low-temperature storage : Preserve stability at −80°C .
- Alternative solvents : Use methanol or THF instead of DMSO for dissolution .
- In situ derivatization : Chemically stabilize reactive intermediates during extraction .
Q. How can synthetic chemistry complement biosynthetic studies of this compound?
Total synthesis provides access to isotopically labeled or modified intermediates for pathway validation:
- Radical-mediated ring-opening : Convert stephacidin A to notoamide T using thiophenol/UV light, followed by potassium naphthalide reduction .
- Oxa-[3+3] cyclization : Synthesize notoamide E from L-tryptophan via selective indole bromination and Miyaura boration .
- Enzymatic resolution : Use fungal oxidases to enantioselectively convert synthetic intermediates (e.g., notoamide T) into stephacidin A or B .
Q. What enzymatic mechanisms explain the stereochemical diversity of this compound across Aspergillus species?
Fungal oxidases dictate stereoselectivity:
- In A. versicolor NRRL 35600, an oxidase converts (−)-stephacidin A to (+)-notoamide B.
- In Aspergillus sp. MF297-2, a complementary enzyme oxidizes (+)-stephacidin A to (−)-notoamide B .
- speF and speG in the spe cluster catalyze sequential oxidations of notoamide E, with SpeG determining pyran ring formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
